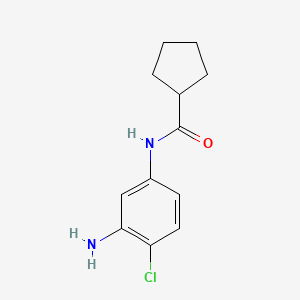

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide

Description

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide (CAS: 926212-14-8) is a cyclopentanecarboxamide derivative with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol. Its structure features a cyclopentane ring linked to a carboxamide group, which is substituted on the aromatic ring with an amino (-NH₂) group at the 3-position and a chloro (-Cl) group at the 4-position. Classified as an IRRITANT, this compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active carboxamide derivatives .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHPMHOUVMELOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Phenyl derivatives of the compound.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several cyclopentanecarboxamide derivatives with modified aromatic substituents have been synthesized and characterized:

- 1-(Phenylamino)cyclopentanecarboxamide (2a): No halogen substituents; yield 90%, m.p. 166°C .

- 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): 4-methyl substituent; yield 85%, m.p. 120°C .

- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): 4-methoxy substituent; yield 50%, m.p. 90–93°C .

Key Observations :

- The presence of electron-donating groups (e.g., -OCH₃ in 2c) reduces melting points compared to electron-withdrawing groups (e.g., -Cl in the target compound), likely due to altered crystal packing and intermolecular forces.

Hydrazine-Carbonothioyl Derivatives

A series of cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl moieties () exhibit distinct properties:

| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide | - | - | 238.71 |

| 2.12 (Phenoxyacetyl hydrazine derivative) | 59 | 158–161 | ~350 (estimated) |

| 2.14 (Benzoyl hydrazine derivative) | 66 | 193–195 | ~336 (estimated) |

| 2.15 (Aminobenzoyl hydrazine derivative) | 56 | 195–197 | ~351 (estimated) |

Key Observations :

Pharmacologically Active Analogs

- Cyclopentyl Fentanyl : A fentanyl analog featuring a cyclopentanecarboxamide group attached to a piperidinyl-phenethyl scaffold. This compound targets opioid receptors, highlighting the structural versatility of cyclopentanecarboxamides in drug design .

- N-(2-Adamantyl)cyclopentanecarboxamide (14) : An adamantyl-substituted derivative synthesized via carbodiimide coupling (similar to compound 13, which achieved quantitative yield). Adamantyl groups may enhance lipophilicity and metabolic stability .

Structural and Functional Implications

- Hydrogen Bonding: The 3-amino group can act as a hydrogen bond donor, enhancing interactions with biological targets compared to non-amino derivatives (e.g., 2a–2c).

- Lipophilicity : Compared to adamantyl or hydrazine derivatives, the target compound’s lower molecular weight may improve membrane permeability.

Biological Activity

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane backbone substituted with an amino group and a chlorophenyl moiety. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways:

- Inhibition of Fatty Acid Synthase (FASN) : this compound has been identified as an inhibitor of FASN, a key enzyme in lipid metabolism. Inhibition of FASN can lead to reduced lipogenesis, which is beneficial in treating metabolic disorders and certain cancers .

- Modulation of Kinase Signaling : The compound may also affect various kinase pathways, including the MAPK and AKT signaling cascades. These pathways are essential for cell proliferation, survival, and differentiation .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cells by targeting FASN. This inhibition led to decreased levels of fatty acids critical for tumor growth .

- Metabolic Disorders : Research indicated that the compound could reduce food intake through central nervous system mechanisms by inhibiting FASN in hypothalamic regions. This finding suggests potential applications in obesity management .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the amino and phenyl groups have shown varying degrees of biological activity, highlighting the importance of these substituents in enhancing therapeutic efficacy.

Table 2: Structure-Activity Relationship Data

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Fluorine substitution | Increased FASN inhibition |

| Compound B | Methyl group addition | Enhanced MAPK pathway activation |

| Compound C | Hydroxyl group addition | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.